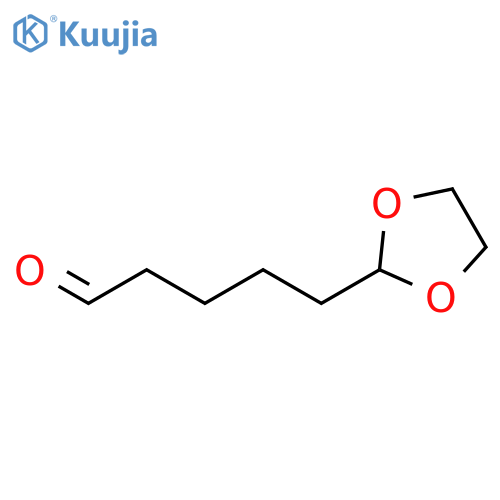Cas no 33875-22-8 (1,3-Dioxolane-2-pentanal)

1,3-Dioxolane-2-pentanal structure
商品名:1,3-Dioxolane-2-pentanal
CAS番号:33875-22-8
MF:C8H14O3
メガワット:158.194962978363
CID:3943585
1,3-Dioxolane-2-pentanal 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxolane-2-pentanal
-
- インチ: 1S/C8H14O3/c9-5-3-1-2-4-8-10-6-7-11-8/h5,8H,1-4,6-7H2
- InChIKey: ZNTKBGHPMQVTDK-UHFFFAOYSA-N
- ほほえんだ: O1CCOC1CCCCC=O
じっけんとくせい
- 密度みつど: 1.019±0.06 g/cm3(Predicted)
- ふってん: 237.7±15.0 °C(Predicted)
1,3-Dioxolane-2-pentanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-38332028-1.0g |
5-(1,3-dioxolan-2-yl)pentanal |
33875-22-8 | 95% | 1.0g |
$0.0 | 2023-02-02 |
1,3-Dioxolane-2-pentanal 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
33875-22-8 (1,3-Dioxolane-2-pentanal) 関連製品
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
